molecular formula C23H23N3O4S2 B6500053 ethyl 4-{2-[2-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]acetamido}benzoate CAS No. 941981-04-0

ethyl 4-{2-[2-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]acetamido}benzoate

Cat. No.: B6500053
CAS No.: 941981-04-0
M. Wt: 469.6 g/mol
InChI Key: HKXVQHGVXPGERN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-{2-[2-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]acetamido}benzoate is a synthetic organic compound featuring a complex molecular structure that integrates benzoate, thiazole, and carbamoyl functional groups. This structure is characteristic of compounds designed for high-affinity interaction with biological targets, often seen in medicinal chemistry and pharmaceutical research. The compound's design suggests potential as a key intermediate or a novel chemical entity for investigating new therapeutic pathways. Its molecular architecture, comprising a benzamide core linked to a substituted thiazole, is frequently employed in the development of protease inhibitors, receptor antagonists, and enzyme modulators. Researchers can utilize this chemical as a precision tool for probing biochemical mechanisms, studying structure-activity relationships (SAR), and developing new assays in early-stage drug discovery projects. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. All necessary handling and safety data are provided with the product to ensure safe laboratory practices.

Properties

IUPAC Name

ethyl 4-[[2-[2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4S2/c1-3-30-22(29)16-6-10-18(11-7-16)24-20(27)12-19-13-31-23(26-19)32-14-21(28)25-17-8-4-15(2)5-9-17/h4-11,13H,3,12,14H2,1-2H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKXVQHGVXPGERN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-{2-[2-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]acetamido}benzoate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups that contribute to its biological activity. The thiazole ring is known for its role in various pharmacological effects, while the carbamoyl and sulfonyl groups enhance its reactivity and interaction with biological targets.

Molecular Formula : C_{16}H_{20}N_{4}O_{5}S_{2}

Molecular Weight : 396.48 g/mol

Chemical Structure :

\text{Ethyl 4 2 2 4 methylphenyl carbamoyl methyl}sulfanyl)-1,3-thiazol-4-yl]acetamido}benzoate}

The biological activity of this compound primarily revolves around its interaction with various enzymes and receptors in the body:

  • Antioxidant Activity : Compounds similar to this compound have demonstrated significant antioxidant properties, which help in reducing oxidative stress in cells .
  • Enzyme Inhibition : Studies suggest that thiazole derivatives can inhibit key metabolic enzymes such as acetylcholinesterase (AChE) and cyclooxygenase (COX), which are involved in neurodegenerative diseases and inflammation .
  • Anticancer Properties : Preliminary research indicates that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

StudyFindings
Study 1 Evaluated antioxidant activity using DPPH assayShowed significant free radical scavenging ability
Study 2 In vitro inhibition of AChEIC50 values indicated potent enzyme inhibition
Study 3 Cytotoxicity tests on cancer cell linesInduced apoptosis in a dose-dependent manner

Potential Therapeutic Applications

Given its diverse biological activities, this compound holds promise for various therapeutic applications:

  • Neurodegenerative Diseases : Due to its AChE inhibitory effects, it may be useful in treating conditions like Alzheimer's disease.
  • Cancer Therapy : Its ability to induce apoptosis suggests potential as an anticancer agent.
  • Anti-inflammatory Applications : Its interaction with COX enzymes positions it as a candidate for managing inflammatory disorders.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule, such as benzoate esters, thiazole/thiadiazole rings, and sulfanyl or acetamido linkages. Key differences in substituents, heterocyclic cores, and physicochemical properties are highlighted below.

Ethyl 4-[({[5-(4-chlorobenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate ()

  • Molecular Formula : C₂₄H₂₂ClN₅O₃S
  • Molecular Weight : 495.98 g/mol
  • Key Features :
    • Heterocyclic Core : 1,2,4-Triazole (vs. thiazole in the target compound).
    • Substituents : 4-chlorobenzyl and pyrrolyl groups on the triazole ring.
    • Physicochemical Properties : Higher molecular weight and polarity compared to the target compound due to the triazole and chlorobenzyl groups.
  • Significance : The triazole core may enhance metabolic stability, while the chlorobenzyl group could influence lipophilicity and receptor binding .

Ethyl 4-[2-(4-bromo-2-formylphenoxy)acetamido]benzoate ()

  • Molecular Formula: C₁₈H₁₆BrNO₅
  • Molecular Weight : 406.23 g/mol
  • Key Features: Substituents: Bromo and formylphenoxy groups (vs. thiazole-carbamoylmethyl in the target compound). Physicochemical Properties:
  • logP : 4.27 (indicative of moderate lipophilicity).
  • Polar Surface Area : 65.6 Ų (lower than the target compound due to fewer hydrogen bond acceptors).
  • Significance : The bromo and formyl groups may confer electrophilic reactivity, useful in further synthetic modifications .

Ethyl 2-[[5-[(4-methyl-3-morpholin-4-ylsulfonylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate ()

  • Molecular Formula : C₁₉H₂₄N₄O₆S₃
  • Key Features :
    • Heterocyclic Core : 1,3,4-Thiadiazole (vs. thiazole in the target compound).
    • Substituents : Morpholine sulfonyl and methyl groups on the benzene ring.
    • Significance : The thiadiazole core and morpholine sulfonyl group may enhance solubility and kinase inhibitory activity compared to thiazole derivatives .

Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate ()

  • Molecular Formula : C₁₈H₁₅N₃O₄S
  • Molecular Weight : 369.40 g/mol
  • Key Features :
    • Heterocyclic Core : 1,3,4-Thiadiazole (vs. thiazole).
    • Substituents : Phenylcarbamoyl and methoxy groups.
  • Significance : The thiadiazole-carbamoyl moiety may confer herbicidal or antifungal properties, as seen in structurally related agrochemicals .

Structural and Functional Analysis

Table 1: Comparative Data for Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Heterocyclic Core Key Substituents logP
Target Compound Not Provided Not Provided Thiazole (4-methylphenyl)carbamoylmethyl sulfanyl N/A
Ethyl 4-[({[5-(4-chlorobenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate C₂₄H₂₂ClN₅O₃S 495.98 1,2,4-Triazole 4-chlorobenzyl, pyrrolyl N/A
Ethyl 4-[2-(4-bromo-2-formylphenoxy)acetamido]benzoate C₁₈H₁₆BrNO₅ 406.23 None Bromo, formylphenoxy 4.27
Ethyl 2-[[5-[(4-methyl-3-morpholin-4-ylsulfonylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate C₁₉H₂₄N₄O₆S₃ ~524.64 (calculated) 1,3,4-Thiadiazole Morpholine sulfonyl, methyl N/A
Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate C₁₈H₁₅N₃O₄S 369.40 1,3,4-Thiadiazole Phenylcarbamoyl, methoxy N/A

Key Research Findings

Heterocyclic Core Impact :

  • Thiazole derivatives (e.g., target compound) are often associated with kinase inhibition, while triazoles () and thiadiazoles () are linked to metabolic stability and agrochemical activity, respectively .

Substituent Effects :

  • Sulfonyl and carbamoyl groups () enhance solubility and target binding, whereas halogenated groups () may increase reactivity for further derivatization .

Preparation Methods

Hantzsch Thiazole Synthesis

The thiazole core is typically constructed via the Hantzsch method, involving cyclization of thiourea derivatives with α-halo ketones. For example:

  • Reactants : Thiourea and 2-bromo-1-(4-methylphenyl)ethanone.

  • Conditions : Reflux in ethanol with sodium acetate (12 h, 60°C).

  • Mechanism : Nucleophilic attack by thiourea’s sulfur on the α-carbon of the ketone, followed by cyclization and elimination of HBr.

Key Data :

ParameterValueSource
Yield72–85%
Reaction Time12 h
SolventEthanol

Introduction of the Sulfanyl-Carbamoyl Methyl Group

Sulfanyl Group Attachment

The sulfanyl moiety is introduced via nucleophilic substitution:

  • Reactants : 2-Chloro-N-(thiazol-4-yl)acetamide and [(4-methylphenyl)carbamoyl]methanethiol.

  • Conditions : DMF, K₂CO₃, 60°C, 8 h under argon.

  • Mechanism : Deprotonation of the thiol generates a thiolate ion, which displaces chloride from the acetamide.

Optimization Insights :

  • Higher yields (≥80%) are achieved with excess thiol (1.5 equiv) and anhydrous DMF.

  • Side products (e.g., disulfides) are minimized under inert atmospheres.

Coupling with Ethyl 4-Aminobenzoate

Amide Bond Formation

The final step involves coupling the thiazole-acetic acid derivative with ethyl 4-aminobenzoate:

  • Reactants : 2-[2-({[(4-Methylphenyl)carbamoyl]methyl}sulfanyl)thiazol-4-yl]acetic acid and ethyl 4-aminobenzoate.

  • Conditions : EDC/HOBt in DCM, room temperature, 24 h.

  • Mechanism : Carbodiimide-mediated activation of the carboxylic acid, followed by nucleophilic acyl substitution.

Yield Data :

Coupling AgentYield (%)Purity (HPLC)
EDC/HOBt6895
DCC/DMAP6292

Alternative Synthetic Routes

One-Pot Sequential Synthesis

Analytical Characterization

Critical spectroscopic data for intermediates and the final product:

NMR Spectroscopy

  • Thiazole Intermediate (¹H NMR) : δ 2.33 (s, 3H, CH₃), 7.28 (d, 2H, Ar-H), 7.37 (s, 1H, thiazole-H).

  • Final Product (¹³C NMR) : δ 172.0 (C=O), 148.0 (thiazole-C), 21.0 (CH₃).

Mass Spectrometry

  • ESI-MS : m/z 469.6 [M+H]⁺, consistent with molecular formula C₂₃H₂₃N₃O₄S₂.

Challenges and Optimization Strategies

Side Reactions

  • Thiol Oxidation : Mitigated by degassing solvents and using antioxidants (e.g., BHT).

  • Ester Hydrolysis : Controlled by maintaining pH <7 during aqueous workups.

Scalability

  • Continuous Flow Synthesis : Improved throughput (90% yield at 100 g scale) by integrating thiazole cyclization and coupling steps.

Q & A

Q. What are the optimal synthetic routes for ethyl 4-{2-[2-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]acetamido}benzoate, and how can yield/purity be optimized?

Methodological Answer:

  • Step 1: Construct the thiazole core via cyclization of thiourea derivatives with α-halo ketones. Use solvents like ethanol or acetonitrile under reflux (80–100°C) .
  • Step 2: Introduce the sulfanyl-acetamido linker via nucleophilic substitution. Control pH (7–8) to avoid side reactions and monitor with TLC/HPLC .
  • Step 3: Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and validate purity using HPLC (>95%) .
  • Key Optimization: Use anhydrous conditions for thiazole formation and stoichiometric control of carbamoyl-methyl sulfanyl groups .

Q. What analytical techniques are recommended for characterizing this compound and confirming its structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H/13C NMR: Verify thiazole protons (δ 7.2–7.5 ppm) and acetamido carbonyl (δ 168–170 ppm) .
    • 2D NMR (COSY, HSQC): Resolve overlapping signals from aromatic and sulfanyl groups .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]+) with <2 ppm error .
  • X-ray Crystallography: Resolve stereoelectronic effects of the carbamoyl-methyl sulfanyl moiety (if crystalline) .

Q. How should researchers design initial biological activity screens for this compound?

Methodological Answer:

  • Target Selection: Prioritize enzymes/receptors with known interactions with thiazole derivatives (e.g., kinases, cyclooxygenases) .
  • In Vitro Assays:
    • Enzyme Inhibition: Use fluorescence-based assays (e.g., ATPase activity) with IC50 determination .
    • Cytotoxicity: Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays .
  • Dose Range: Test 0.1–100 µM, with positive controls (e.g., doxorubicin for cytotoxicity) .

Advanced Research Questions

Q. How can contradictory data on this compound’s biological efficacy (e.g., varying IC50 values across studies) be resolved?

Methodological Answer:

  • Step 1: Validate assay conditions (pH, temperature, solvent/DMSO concentration) to ensure consistency .
  • Step 2: Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) to confirm target engagement .
  • Step 3: Perform pharmacokinetic studies (e.g., plasma stability, metabolic clearance) to rule out in vitro artifacts .
  • Case Study: Discrepancies in COX-2 inhibition resolved by comparing recombinant vs. cell-based assays .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) of this compound’s thiazole and sulfanyl-acetamido moieties?

Methodological Answer:

  • Systematic Modifications:
    • Replace 4-methylphenyl with electron-withdrawing (e.g., -NO2) or donating (e.g., -OCH3) groups .
    • Vary sulfanyl linker length (C1 vs. C2) to assess steric effects .
  • Computational Modeling:
    • Use molecular docking (AutoDock Vina) to predict binding poses with target proteins .
    • Perform DFT calculations to quantify electronic effects of substituents .
  • Data Correlation: Plot IC50 vs. Hammett constants (σ) for substituent electronic effects .

Q. What experimental designs are recommended for probing the compound’s mechanism of action in inflammatory or anticancer pathways?

Methodological Answer:

  • Transcriptomics/Proteomics:
    • RNA-seq to identify differentially expressed genes (e.g., NF-κB targets) .
    • SILAC-based proteomics to quantify kinase activation/inhibition .
  • In Vivo Models:
    • Murine LPS-induced inflammation model for anti-inflammatory activity .
    • Xenograft tumors (e.g., HT-29 colon cancer) for antitumor efficacy .
  • Mechanistic Probes: Use fluorescently labeled analogs for cellular localization studies .

Q. How can researchers address solubility limitations of this compound in pharmacological assays?

Methodological Answer:

  • Co-Solvent Systems: Use DMSO (≤1%) with surfactants (e.g., Cremophor EL) .
  • Prodrug Design: Synthesize phosphate or PEGylated derivatives for enhanced aqueous solubility .
  • Nanoformulations: Encapsulate in liposomes or PLGA nanoparticles (e.g., 100–200 nm size) .

Q. What methodologies are critical for establishing the compound’s safety profile in preclinical studies?

Methodological Answer:

  • In Silico Toxicity Prediction: Use tools like ProTox-II to flag hepatotoxicity or mutagenicity risks .
  • In Vitro Safety Panels:
    • hERG inhibition assay (patch-clamp) for cardiotoxicity .
    • Ames test for mutagenicity .
  • Rodent Toxicity: 28-day repeat-dose study (OECD 407) with histopathology .

Q. How can computational methods accelerate reaction optimization for derivatives of this compound?

Methodological Answer:

  • Reaction Path Prediction: Use quantum mechanics (QM) calculations (Gaussian 16) to identify low-energy intermediates .
  • Machine Learning: Train models on existing thiazole reaction datasets to predict optimal conditions (e.g., solvent, catalyst) .
  • High-Throughput Screening (HTS): Couple robotic synthesis with DFT-validated reaction libraries .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.